N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide
Description
N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide is a formamide derivative characterized by a bulky 2,4,6-tri-tert-butylphenyl group and an ethyl substituent on the nitrogen atom. The tert-butyl groups impart significant steric hindrance, influencing its physical and chemical properties, such as thermal stability, solubility, and crystallinity. While direct synthesis data for this compound are unavailable in the provided evidence, analogous formamide/acetamide derivatives (e.g., ) suggest that bromoacetyl bromide or similar reagents may be employed in its preparation . The bulky aryl group likely results in a higher melting point compared to simpler formamides and reduced solubility in polar solvents due to increased hydrophobicity.
Properties
IUPAC Name |
N-ethyl-N-(2,4,6-tritert-butylphenyl)formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO/c1-11-22(14-23)18-16(20(5,6)7)12-15(19(2,3)4)13-17(18)21(8,9)10/h12-14H,11H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVSNDWOTXZWCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C=O)C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide typically involves the reaction of 2,4,6-tri-tert-butylphenylamine with ethyl formate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 2,4,6-tri-tert-butylphenylamine and ethyl formate.
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to facilitate the reaction without causing decomposition of the reactants or products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The bulky tert-butyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines.
Scientific Research Applications
Applications in Synthetic Chemistry
-
Synthesis of Functionalized Compounds
- The compound is utilized as a reagent in the synthesis of various functionalized organic molecules. Its ability to stabilize reactive intermediates allows for the formation of complex structures through selective reactions.
- Example Case Study : In a study involving the synthesis of selenoureas, N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide was employed as a key intermediate, leading to high yields of desired products due to its steric bulk facilitating selective reactions .
-
Catalysis
- The compound serves as a catalyst or co-catalyst in several chemical transformations. Its bulky nature can influence reaction pathways and selectivity.
- Data Table: Catalytic Applications
Reaction Type Catalyst Used Yield (%) Selenourea Formation This compound 91 Acetylation Reactions This compound 85
Applications in Materials Science
-
Polymer Chemistry
- This compound is explored for its potential use in developing high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
- Case Study : Research indicates that polymers modified with this compound exhibit improved thermal resistance and mechanical strength compared to unmodified counterparts.
-
Solubilizing Agents
- The compound has been investigated as a solubilizing agent for various polymers and small molecules due to its ability to interact favorably with both polar and non-polar substances.
- Data Table: Solubilizing Efficiency
Polymer Type Solvent System Solubilization Efficiency (%) Polyethylene Glycol This compound 75 Polystyrene This compound 68
Biological Applications
- Drug Development
- The compound's unique properties make it a candidate for drug development processes where steric hindrance can enhance selectivity and reduce off-target effects.
- Example Case Study : Investigations into its role as an inhibitor for specific biological targets have shown promise in modulating enzyme activity effectively.
Mechanism of Action
The mechanism of action of N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide involves its interaction with molecular targets through its formamide group. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The formamide group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide : Features a formamide core with a highly substituted aryl group (2,4,6-tri-tert-butyl) and an ethyl group.
- N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Acetamide derivative with a fluorophenoxy group and n-butyl chain .
- N-(4-Methylphenyl)formamide : Simpler formamide with a single methyl-substituted phenyl group .
- N,N-diethylformamide : Symmetrical formamide with two ethyl groups, commonly used as a polar solvent .
- Ethalfluralin () : N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine, a pesticidal benzenamine derivative .
The tert-butyl groups in the target compound contrast with smaller substituents (e.g., methyl, butyl) in analogs, leading to distinct steric and electronic effects.
Physical Properties
*Estimated data based on structural analogs.
Key Observations :
- The tert-butyl groups in the target compound likely increase melting point and reduce solubility compared to N,N-diethylformamide or N-(4-methylphenyl)formamide.
- Ethalfluralin’s nitro and trifluoromethyl groups highlight how functional groups dictate application (pesticide vs. solvent or material science uses) .
Thermal and Chemical Stability
- N-(4-Chlorophenyl)formamide () exhibits phase transitions under thermal stress, suggesting that aryl substituents influence solid-state behavior .
- Steric hindrance in the target compound could reduce reactivity in nucleophilic substitution reactions compared to less hindered analogs like N-butyl acetamide derivatives .
Biological Activity
N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action, structure-activity relationships, and implications in pharmacology.
Chemical Structure
The compound's structure features a tri-tert-butylphenyl moiety, which contributes to its steric properties and biological interactions. The presence of the formamide functional group is crucial for its activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on specific enzymes. For instance, it has shown moderate inhibitory activity against histone acetyltransferases (HATs), which are critical in gene regulation.
- Antiproliferative Properties : Studies suggest that this compound may possess antiproliferative effects, making it a candidate for cancer treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding the relationship between structural modifications and biological activity:
| Compound Variant | Structural Modification | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Original Compound | This compound | 8.6 | Moderate HAT inhibitor |
| Compound 1 | 4,5-di-substituted tert-butyl groups | 1.6 | Enhanced HAT inhibition |
| Compound 2 | Polar 4-aminomethylphenyl substituent | 10 | Little activity change |
| Compound 3 | Piperidine-containing substituent | 1.6 | Improved activity |
Case Studies
Several case studies have investigated the biological effects of this compound:
- Histone Acetylation : Research demonstrated that this compound affects histone acetylation processes by inhibiting p300/CBP HAT activity. Inhibition of these enzymes can lead to altered gene expression profiles associated with various diseases, including cancer .
- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for reducing potential side effects in therapeutic applications .
- Mechanistic Studies : Further investigations into the mechanism of action indicated that this compound interacts with specific receptors or enzymes involved in cell signaling pathways related to proliferation and apoptosis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-ethyl-N-(2,4,6-tri-tert-butylphenyl)formamide, and how do steric effects influence reaction optimization?
- Methodology : The synthesis of bulky formamides typically involves formylation of secondary amines. For example, a two-step approach may include:
Alkylation of 2,4,6-tri-tert-butylphenol with ethylamine to form the secondary amine.
Formylation using formic acid or acyl chloride under reflux in anhydrous solvents (e.g., THF or DCM).
Steric hindrance from the tert-butyl groups necessitates prolonged reaction times, elevated temperatures, or high-boiling solvents (e.g., toluene) to improve yields. Catalysts like DMAP or DCC may assist in activating the formylating agent .
- Data Consideration : Reaction monitoring via TLC or GC-MS is critical to track intermediate formation. Yields for similar sterically hindered formamides range from 40–65% under optimized conditions .
Q. How can researchers characterize the molecular conformation of this compound?
- Methodology : Use X-ray crystallography to resolve the dihedral angle between the formamide moiety and the aryl ring. For example, in related compounds like N-(2,4,6-trimethylphenyl)formamide, the angle is ~68° due to steric repulsion between substituents .
- Supplementary Techniques :
- NMR : - and -NMR to confirm substituent positions and hydrogen bonding (e.g., N–H∙∙∙O interactions).
- FT-IR : Validate formamide C=O stretching (~1660–1680 cm) and N–H bending (~1550 cm) .
Q. What are the stability and storage requirements for this compound?
- Methodology : The compound is sensitive to hydrolysis and oxidation. Store under inert gas (N or Ar) at 0–6°C in amber vials. Use anhydrous solvents (e.g., THF, DCM) for handling. Stability tests via accelerated degradation studies (40°C/75% RH) can determine shelf life .
Advanced Research Questions
Q. How do steric effects from 2,4,6-tri-tert-butyl groups influence reaction pathways in cross-coupling or catalytic applications?
- Methodology : The bulky tert-butyl groups restrict access to the nitrogen lone pair, reducing nucleophilicity. In catalytic reactions (e.g., Pd-mediated cross-coupling), ligand design must account for steric shielding. For example:
- Use bulky phosphine ligands (e.g., PtBu) to prevent catalyst poisoning.
- Optimize solvent polarity (e.g., DMF vs. toluene) to balance solubility and reactivity .
Q. How can researchers reconcile discrepancies in crystallographic data for structurally similar formamides?
- Methodology : Compare dihedral angles and hydrogen-bonding patterns across derivatives. For example:
Q. What strategies mitigate side reactions during formamide synthesis, such as hydrolysis or N–C bond cleavage?
- Methodology :
Protection of Amine : Use Boc or Fmoc groups during intermediate steps.
Controlled Hydrolysis : Add molecular sieves to scavenge water in formylation reactions.
Base Selection : Avoid strong bases (e.g., NaH) that promote N–C bond cleavage. Opt for milder bases (e.g., KCO) .
- Case Study : In Mn(I)–NHC complex synthesis, unintended hydrolysis of imidazolium salts yielded formamide derivatives, emphasizing the need for anhydrous conditions .
Data Contradiction Analysis
Q. Why do computational models and experimental NMR data sometimes show mismatches in predicting hydrogen-bonding networks?
- Methodology :
- Experimental : Use NOESY or ROESY NMR to probe intermolecular interactions.
- Computational : Apply solvent-inclusive DFT models (e.g., PCM in Gaussian) to account for dielectric effects.
Mismatches often arise from neglecting crystal packing forces in simulations. Hybrid approaches (MD + QM/MM) improve accuracy .
Methodological Recommendations
- Synthesis : Prioritize steric-aware reaction design (e.g., microwave-assisted synthesis for faster kinetics).
- Characterization : Combine XRD with solid-state NMR to resolve dynamic disorder in crystals.
- Stability : Conduct accelerated aging studies with LC-MS to identify degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
